molecular formula C16H17N3O2S B10816008 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B10816008
M. Wt: 315.4 g/mol
InChI Key: OTENKNXEDKPTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide is a synthetic small molecule with the CAS registry number 731776-26-4 and a molecular formula of C16H17N3O2S . It is also known by the research code WAY-620406 . This acetamide derivative features a 1,3-benzoxazole moiety, a privileged scaffold in medicinal chemistry that is known to connect synthetic organic chemistry to pharmaceutical research . The benzoxazole ring system is a common feature in compounds studied for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . The specific 1-cyanocyclohexyl acetamide structure of this compound may present interesting properties for probe discovery and early-stage pharmacological research. Researchers can utilize this molecule as a key intermediate or building block in organic synthesis, or as a starting point for the development of novel bioactive compounds. The presence of both benzoxazole and cyanocyclohexyl groups offers potential for diverse molecular interactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide

InChI

InChI=1S/C16H17N3O2S/c17-11-16(8-4-1-5-9-16)19-14(20)10-22-15-18-12-6-2-3-7-13(12)21-15/h2-3,6-7H,1,4-5,8-10H2,(H,19,20)

InChI Key

OTENKNXEDKPTAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3O2

solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide is a member of the benzoxazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide can be represented as follows:

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 298.38 g/mol
  • CAS Number : Not specifically listed in the available data.

This compound features a benzoxazole ring, which is known for its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that they possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) of various derivatives can be summarized in the following table:

CompoundTarget OrganismMIC (µg/mL)
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamideBacillus subtilisTBD
Related Benzoxazole DerivativeCandida albicans250 - 7.81
Other Benzoxazole DerivativesEscherichia coliTBD

Anticancer Activity

Benzoxazole derivatives have also shown promising anticancer activities. A comprehensive study reviewed various benzoxazole compounds and their cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results indicated that many of these compounds exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the benzoxazole core significantly influence biological activity. For instance, substituents on the benzoxazole ring can enhance or diminish antimicrobial and anticancer activities. The presence of electron-donating groups tends to increase activity against specific bacterial strains .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, researchers found that certain modifications led to enhanced activity against resistant strains of bacteria. For example, compounds with methoxy or dimethylamino groups exhibited lower MIC values compared to their unsubstituted counterparts .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of benzoxazole derivatives demonstrated that specific compounds significantly inhibited the proliferation of breast cancer cells. The study highlighted that derivatives with a cyano group showed increased cytotoxicity compared to those lacking this functional group .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the potential of this compound in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain benzoxazole derivatives showed potent activity against Mycobacterium tuberculosis and other pathogens, suggesting potential use in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines. For example, specific analogues exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their efficacy as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of proliferation.

Enzyme Inhibition

Some studies focus on the enzyme inhibitory properties of related compounds. For instance, certain benzoxazole derivatives have been identified as inhibitors of acetylcholinesterase and α-glucosidase, which are crucial targets in the treatment of Alzheimer's disease and diabetes, respectively . This suggests that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide may also possess similar enzyme-inhibitory effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

  • Formation of the benzoxazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Coupling with N-cyanocyclohexyl acetamide to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have documented the biological evaluation of related compounds:

Case Study 1: Antimicrobial Evaluation

A study assessed a series of benzoxazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that some compounds had minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of benzoxazole derivatives against various cancer cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than those of conventional drugs, suggesting their viability as alternative treatments for resistant cancers .

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

  • Structural Differences: Replaces benzoxazole with benzothiazole and substitutes 1-cyanocyclohexyl with 2-methylphenyl.
  • Synthesis : Similar sulfanyl-acetamide coupling methods are employed, but yields and purification steps vary depending on substituents .

4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide (Compound 1)

  • Structural Differences: Incorporates a benzamide linkage instead of cyanocyclohexyl-acetamide.
  • Yield : Reported synthesis yield is 70%, suggesting efficient coupling under optimized conditions .

Substituted Cyclohexyl Derivatives

N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide

  • Structural Differences: Replaces benzoxazole with a triazole ring and substitutes 1-cyanocyclohexyl with a bromophenyl group.
  • Crystallographic Data: Single-crystal X-ray analysis (R factor = 0.038) confirms planar triazole geometry, which may enhance π-π stacking interactions compared to the non-planar cyanocyclohexyl group .

N-Cyclohexyl-2-[(4-oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

  • Structural Differences: Features a quinazolinone ring instead of benzoxazole.
  • Hydrogen Bonding: The quinazolinone moiety increases hydrogen bond acceptor count (N=3 vs.

Substituent Effects on Bioactivity and Physicochemistry

Trifluoromethyl-Benzothiazole Acetamides (EP3 348 550A1)

  • Substituent Impact: Trifluoromethyl groups enhance metabolic stability and lipophilicity, whereas the cyanocyclohexyl group in the target compound may offer balanced hydrophobicity for membrane penetration .
  • Patent Relevance : These derivatives are patented for therapeutic applications, underscoring the importance of substituent optimization .

N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide (III-40)

  • Synthetic Efficiency : Synthesized via multicomponent reaction with 81% yield, highlighting alternative routes compared to traditional stepwise coupling .
  • Physical State : White solid (m.p. 122–124°C), contrasting with the target compound’s likely amorphous or crystalline form depending on synthesis .

Key Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Molecular Weight Hydrogen Bond Acceptors Rotatable Bonds
Target Compound Benzoxazole 1-Cyanocyclohexyl 369.413* 6 4
2-(Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole 2-Methylphenyl 340.41 5 3
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetamide Triazole 4-Bromophenyl 425.34 5 5
N-Cyclohexyl-2-[(4-oxoquinazolin-2-yl)sulfanyl]acetamide Quinazolinone Cyclohexyl 317.40 4 4

*Calculated from and .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Intermediate Preparation : Start with a benzoxazole-thiol derivative (e.g., 5-methyl-1,3-benzoxazole-2-thiol) reacting with chloroacetamide under basic conditions to form the sulfanyl-acetamide backbone .

Cyano-Cyclohexyl Amine Coupling : Use carbodiimide coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane to conjugate the acetamide moiety to 1-cyanocyclohexylamine. Reaction monitoring via TLC (chloroform:methanol, 7:3) ensures completion .

Purification : Isolate the product via ice-water precipitation, followed by recrystallization from methanol/acetone (1:1) .
Optimization Tips : Adjust stoichiometry (1.2 eq of hydrazine hydrate for amide bond formation) and reflux time (4–6 hours) to improve yield .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography validate the structure of this compound?

Methodological Answer:

  • NMR : Confirm the presence of the cyanocyclohexyl group via 1^1H NMR (δ ~1.5–2.0 ppm for cyclohexyl protons; δ ~2.5 ppm for nitrile protons) and benzoxazole protons (δ ~7.2–8.5 ppm) .
  • X-ray Crystallography : Resolve conformational details, such as dihedral angles between the benzoxazole and cyanocyclohexyl moieties. For analogous acetamides, deviations of 54–79° between aromatic and heterocyclic planes are typical, affecting molecular packing .
  • IR : Identify key functional groups (C≡N stretch ~2240 cm1^{-1}; C=O amide ~1650 cm1^{-1}) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO-LUMO gaps. This predicts reactivity (e.g., nucleophilic attack at the cyanocyclohexyl group) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER to assess stability of the sulfanyl linkage under physiological conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the cyanocyclohexyl group influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with bulkier substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., nitro) on the cyclohexane ring. Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Conformational Analysis : X-ray data reveals that steric hindrance from the cyclohexyl group twists the benzoxazole plane, reducing π-π stacking interactions but enhancing hydrophobic binding in enzyme pockets .

Q. What are the challenges in resolving contradictory data on the compound’s solubility and stability?

Methodological Answer:

  • Solubility : Conflicting reports may arise from solvent polarity (e.g., DMSO vs. ethanol). Use Hansen solubility parameters (HSPiP software) to predict optimal solvents. For example, HSP values of δD=18.5, δP=10.2, δH=7.1 suggest moderate polarity .
  • Stability : Degradation under UV light or acidic conditions can be mitigated by adding antioxidants (e.g., BHT) or using amber glassware. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can in silico docking studies predict interactions with biological targets like kinases or GPCRs?

Methodological Answer:

  • Target Selection : Use databases like PDB or ChEMBL to identify proteins with benzoxazole-binding pockets (e.g., EGFR kinase, PDB ID: 1M17).
  • Docking Workflow :
    • Prepare the ligand (protonation states via MarvinSketch).
    • Dock with AutoDock Vina, applying Lamarckian GA parameters.
    • Validate poses using MM-GBSA binding energy calculations.
  • Key Interactions : The sulfanyl group may form hydrogen bonds with catalytic lysine residues, while the cyanocyclohexyl moiety occupies hydrophobic subpockets .

Q. What analytical techniques are critical for detecting impurities during scale-up synthesis?

Methodological Answer:

  • LC-MS/MS : Quantify trace impurities (e.g., unreacted cyanocyclohexylamine) using a QTOF mass spectrometer in positive ion mode (m/z 350–500 range) .
  • Elemental Analysis : Confirm purity (>98%) by comparing experimental vs. theoretical C, H, N, S values. For C16_{16}H16_{16}N4_4O2_2S, expected: C=54.52%, H=4.58%, N=15.89% .

Q. How can crystallographic data inform polymorph screening for pharmaceutical development?

Methodological Answer:

  • Polymorph Prediction : Use Mercury CSD software to analyze packing motifs (e.g., herringbone vs. layered structures). For similar acetamides, hydrogen-bonded dimers (N–H···N, R_2$$^2(8) motif) stabilize Form I .
  • Thermal Analysis : Perform DSC/TGA to identify metastable forms. Melting points >480 K suggest high thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.